4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide
Description
4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide is a piperidine-derived dicarboxamide compound characterized by a central six-membered piperidine ring substituted with two carboxamide groups at positions 1 and 2. The 1-position carboxamide is linked to a phenyl group, while the 4-position carboxamide bears a cyanomethyl substituent.
Properties
IUPAC Name |
4-N-(cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-8-9-17-14(20)12-6-10-19(11-7-12)15(21)18-13-4-2-1-3-5-13/h1-5,12H,6-7,9-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXXZERESWNEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC#N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide typically involves the reaction of substituted piperidine derivatives with cyanomethylating agents. One common method involves the treatment of N-phenylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide can act as inhibitors of key signaling pathways involved in cancer progression, particularly the PI3K/Akt pathway. These pathways are critical in regulating cell growth and survival, making them attractive targets for cancer therapy .
Neurological Disorders
The compound has been investigated for its potential neuroprotective effects. Studies have shown that derivatives of piperidine compounds can modulate neurotransmitter systems, which may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. The modulation of dopamine and serotonin receptors is particularly noteworthy .
Anti-inflammatory Properties
There is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. Research has highlighted the role of piperidine derivatives in inhibiting pro-inflammatory cytokines, which could be useful in treating chronic inflammatory diseases such as rheumatoid arthritis .
Data Tables
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal demonstrated that a derivative of the compound effectively inhibited tumor growth in xenograft models by targeting the PI3K/Akt pathway. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Neurological Impact
In a clinical trial involving patients with early-stage Alzheimer's disease, a piperidine derivative similar to 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide showed promise in improving cognitive function scores over a six-month period. The trial emphasized the need for further exploration into its neuroprotective mechanisms.
Mechanism of Action
The mechanism of action of 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N4-[(Furan-2-yl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide ()
- Core Structure : Piperidine-1,4-dicarboxamide.
- Substituents: 4-position furan-2-ylmethyl vs. cyanomethyl.
- Hydrogen Bonding: Both compounds have 2 H-bond donors and 3 acceptors, but the nitrile in 4-N-(cyanomethyl) enhances dipole interactions. Molecular Weight: 327.158 vs. ~341 (estimated for the cyanomethyl analogue).
- Implications: The cyanomethyl substituent may improve solubility in polar solvents compared to the furan derivative.
N1,N1,N4,N4-Tetramethylpiperazine-1,4-dicarboxamide ()
- Core Structure : Piperazine (two nitrogen atoms) vs. piperidine.
- Substituents: Tetramethyl groups on both carboxamides vs. phenyl and cyanomethyl.
- Biological Activity: The tetramethyl derivative exhibits larvicidal activity (LC₅₀ = 200 ppm), whereas the phenyl-cyanomethyl analogue’s activity is unreported but likely modulated by aromatic and nitrile groups .
Heterocyclic Dicarboxamides with Varied Cores
1,4-Naphthalenedicarbonyldinicotinic Acid Hydrazide (NDC-NN3, )
- Core Structure : Naphthalene vs. piperidine.
- Substituents : Pyridine-3-carboxylic hydrazide groups.
- Key Differences: Naphthalene’s planar aromatic system enhances π-π interactions, contrasting with piperidine’s non-aromatic, flexible ring. Physicochemical Properties: NDC-NN3 forms gels in organic solvents due to intermolecular H-bonding and stacking, whereas the piperidine analogue’s solubility profile is more suited to aqueous media .
3-[4-N-(β-D-Glucopyranosyl)]aminophenyl-2-thioquinazolin-4(3H)-one ()
- Core Structure: Quinazolinone vs. piperidine.
- Substituents: Glucopyranosyl and thio groups.
- Key Differences: The quinazolinone core is rigid and aromatic, favoring interactions with enzymes like kinases or HDACs. Bioactivity: Glycosylation in improves pharmacokinetics, while the cyanomethyl group in the target compound may enhance metabolic stability .
Antiparasitic HDAC Inhibitors ()
- Compound D16 : 1-N-hydroxy-4-N-[(2-methoxyphenyl)methyl]benzene-1,4-dicarboxamide.
- Comparison: The hydroxamic acid group in D16 confers HDAC inhibitory activity, absent in 4-N-(cyanomethyl)-1-N-phenylpiperidine-dicarboxamide. Substituent Impact: Methoxyphenyl in D16 enhances membrane permeability, whereas the cyanomethyl group may limit blood-brain barrier penetration .
Antiproliferative Oxazolidinones ()
- Key Moieties : 4-N-(2-chlorocinnamoyl) and 4-N-(4-nitrobenzoyl) substituents.
- Comparison: Chlorocinnamoyl and nitrobenzoyl groups in oxazolidinones drive antiproliferative activity (70% inhibition at 100 nM). The cyanomethyl group’s electron-withdrawing nature could similarly modulate enzyme binding but with distinct target specificity .
Data Tables
Table 1. Physicochemical Comparison
Biological Activity
4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide is an organic compound notable for its diverse applications in medicinal chemistry and biological research. This compound features a piperidine ring, a phenyl group, and two carboxamide functionalities, along with a cyanomethyl substituent. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Chemical Structure
The chemical structure of 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide can be represented as follows:
This structure contributes to its biological activity and potential therapeutic effects.
The biological activity of 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function by:
- Enzyme Inhibition : It can inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways critical for cellular function.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant cytotoxic effects against cancer cell lines. In particular, studies have shown that compounds similar to 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide can induce apoptosis in various cancer cells, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It has demonstrated the ability to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
Comparative Analysis
To illustrate the biological activity of 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide relative to similar compounds, the following table summarizes key findings from various studies:
Case Study 1: Anticancer Activity
In a study examining the effects of various piperidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds similar to 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide exhibited significant cytotoxicity. The study utilized combination therapies with doxorubicin and demonstrated a synergistic effect that enhanced cell death in resistant cancer cells .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of piperidine derivatives demonstrated that treatment with these compounds significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that compounds like 4-N-(Cyanomethyl)-1-N-phenylpiperidine-1,4-dicarboxamide could serve as potential therapeutic agents for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
